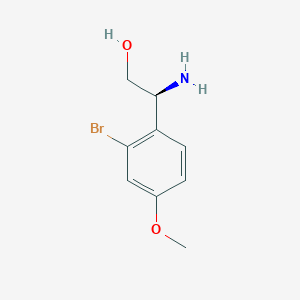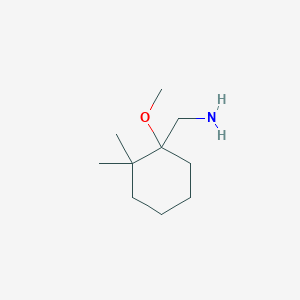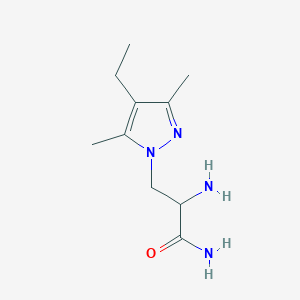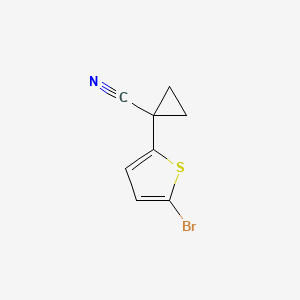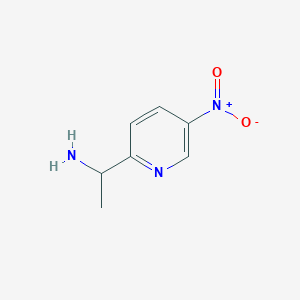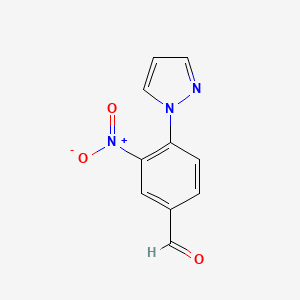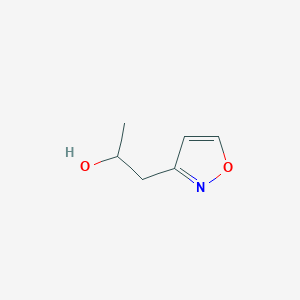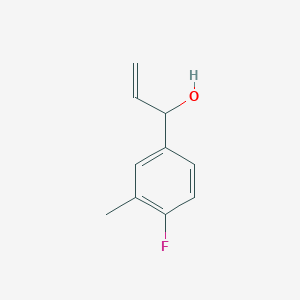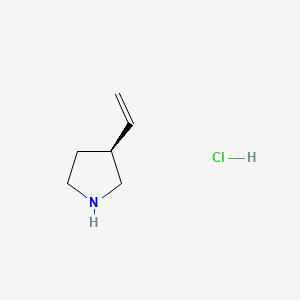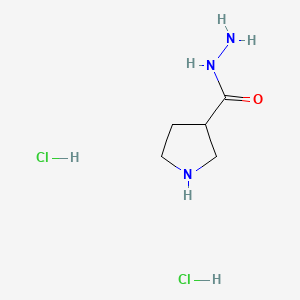
Pyrrolidine-3-carbohydrazidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-3-carbohydrazide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carbohydrazide dihydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Reagents: Pyrrolidine-3-carboxylic acid, hydrazine hydrate, hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of pyrrolidine-3-carbohydrazide dihydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: To maintain optimal reaction conditions.
Filtration and Drying: To isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine-3-carbohydrazide dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, or other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction may produce pyrrolidine-3-amine derivatives.
Applications De Recherche Scientifique
Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carbohydrazide: Similar structure but with the carbohydrazide group at the 2-position.
Pyrrolidine-3-carboxylic acid: The precursor to pyrrolidine-3-carbohydrazide dihydrochloride.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Uniqueness
Pyrrolidine-3-carbohydrazide dihydrochloride is unique due to its specific functional groups and the position of the carbohydrazide group on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are distinct from other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C5H13Cl2N3O |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
pyrrolidine-3-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H |
Clé InChI |
MKUZFBYOJVUQSE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)

